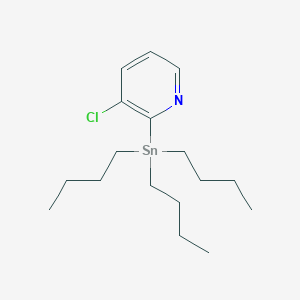

3-Chloro-2-(tributylstannyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(3-chloropyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSIWQDIUJUACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656781 | |

| Record name | 3-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206357-78-0 | |

| Record name | 3-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Chloro-2-(tributylstannyl)pyridine

Executive Summary

3-Chloro-2-(tributylstannyl)pyridine is a critical metallo-organic building block, primarily utilized in Stille cross-coupling reactions to introduce the 3-chloropyridine motif into complex pharmacophores (e.g., mGluR5 antagonists, kinase inhibitors).

The synthesis of this molecule presents a classic chemoselectivity challenge: installing the stannyl group at the C2 position without disturbing the labile C3-chlorine atom or triggering a "halogen dance" rearrangement. This guide delineates two validated pathways: Kinetic Control (Cryogenic Lithiation) and Thermodynamic Control (Pd-Catalyzed Stannylation) .

Key Technical Recommendation: For laboratory-scale (<50g) synthesis requiring high atom economy, Route A (Lithiation) is superior, provided -78°C conditions are strictly maintained. For larger scales where cryogenic handling is prohibitive, Route B (Pd-Catalysis) is the robust alternative.

Strategic Synthetic Analysis

The synthesis hinges on the differential reactivity of the halogen substituents on the pyridine ring.

Pathway Comparison

| Feature | Route A: Lithium-Halogen Exchange | Route B: Pd-Catalyzed Stannylation |

| Mechanism | Kinetic control; nucleophilic attack | Oxidative addition/Reductive elimination |

| Precursor | 2-Bromo-3-chloropyridine | 2-Bromo-3-chloropyridine |

| Reagent | n-BuLi / Bu | (Bu |

| Temp | -78°C (Strict) | 80–110°C |

| Risk | Pyridyne formation (elimination) | Pd-residue contamination |

| Purification | Moderate (remove Bu | Difficult (remove Bu |

Mechanistic Logic & Pathway Diagram

The following diagram illustrates the bifurcation of synthetic logic and the critical failure modes (e.g., pyridyne formation).

Figure 1: Synthetic pathways highlighting the kinetic instability of the lithiated intermediate.

Detailed Protocol: Route A (Cryogenic Lithiation)

Rationale: This route exploits the faster rate of Lithium-Bromine exchange compared to Lithium-Chlorine exchange. The 3-chloro group exerts an inductive effect that acidifies the C2 position, but also makes the C2-lithio species prone to elimination (forming benzyne-like 2,3-pyridyne). Temperature control is non-negotiable.

Materials

-

Substrate: 2-Bromo-3-chloropyridine (1.0 equiv)

-

Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Electrophile: Tributyltin chloride (1.1 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

Step-by-Step Procedure

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with N

for 15 minutes. -

Solvation: Charge the flask with 2-Bromo-3-chloropyridine and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (The Critical Step):

-

Add n-BuLi dropwise via the addition funnel over 20 minutes.[1]

-

Observation: The solution will likely shift from clear/yellow to a dark brownish-green.

-

Hold: Stir at -78°C for exactly 45 minutes.

-

Warning: Do not allow the temperature to rise above -70°C. The 3-chloro-2-lithiopyridine intermediate is unstable.

-

-

Electrophile Quench:

-

Add neat Tributyltin chloride (Bu

SnCl) dropwise over 10 minutes. -

Stir at -78°C for 1 hour.

-

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature (20°C) over 30 minutes. The color should lighten to a clear yellow.[2]

-

Workup:

-

Quench with saturated aqueous NH

Cl.[2] -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na

SO

-

Detailed Protocol: Route B (Pd-Catalyzed Stannylation)

Rationale: This method avoids the instability of the lithiated intermediate. It uses Hexabutylditin under neutral conditions, making it suitable for substrates with sensitive functional groups that cannot survive n-BuLi.

Materials

-

Substrate: 2-Bromo-3-chloropyridine (1.0 equiv)

-

Reagent: Hexabutylditin (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Solvent: Toluene (degassed)

Step-by-Step Procedure

-

Deoxygenation: In a sealable reaction tube or flask, combine the substrate and Toluene. Sparge with Argon for 20 minutes (Oxygen poisons the Pd(0) catalyst).

-

Reagent Addition: Add Hexabutylditin and Pd(PPh

) -

Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

-

Monitoring: Monitor by TLC.[3] The starting bromide should disappear.

-

-

Workup:

Purification & Handling: The "Art" of Stannanes

Purification is the most common failure point. Organostannanes are lipophilic and often streak on silica gel. Furthermore, the slightly acidic nature of silica can cause protodestannylation (cleaving the Sn-C bond), reverting the product to 3-chloropyridine.

The "Buffered Silica" Method

Never run a stannane column on untreated silica.

-

Slurry Preparation: Prepare the silica gel slurry using Hexanes containing 1% Triethylamine (TEA) .

-

Column Packing: Pour the slurry and flush with 2 column volumes of the Hexane/TEA mix. This neutralizes acidic sites.

-

Elution: Elute using a gradient of Hexanes → 5% EtOAc/Hexanes.

-

Note: The product is non-polar.[5] It will elute early.

-

Byproduct Removal: In Route B, excess Hexabutylditin is very non-polar and may co-elute. If this occurs, partition the crude oil between Acetonitrile and Hexanes. The stannane product prefers the Hexane layer, while some tin impurities partition into Acetonitrile.

-

Removal of Tin Residues (KF Workup)

To remove soluble tin halides (Bu

-

Dissolve the crude residue in Ether.

-

Add an equal volume of saturated aqueous Potassium Fluoride (KF) .

-

Stir vigorously for 30 minutes. An insoluble white precipitate (Polymeric Bu

SnF) will form. -

Filter the suspension through Celite.[5] The filtrate contains the clean stannane.

Safety & Toxicology (E-E-A-T)

-

Neurotoxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Odor: These compounds have a distinct, unpleasant metallic/acrid smell.

-

Waste Disposal: All aqueous streams (especially the KF wash) and solid waste (silica/Celite) must be segregated into a specific "Heavy Metal/Organotin" waste stream. Do not mix with general organic waste.

References

-

Organic Syntheses. Palladium-Catalyzed Coupling of 3-Chloro-2-halopyridines. (Context for Pd-catalysis and handling of 3-chloropyridines). [Link]

-

Macmillan Group (Princeton). The Mechanism of Lithium-Halogen Exchange. (Mechanistic grounding for Route A). [Link]

-

University of Rochester. Workup for Removing Tin Byproducts. (Source for KF and TEA/Silica purification protocols). [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-2-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Chloro-2-(tributylstannyl)pyridine, a key building block in modern organic synthesis. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Furthermore, this guide will address the critical safety and handling considerations associated with this organotin reagent.

Introduction: A Versatile Tool for Carbon-Carbon Bond Formation

This compound is a halogenated heterocyclic organostannane compound.[1] Its structure, featuring a pyridine ring substituted with both a chlorine atom and a tributyltin group, makes it a highly valuable reagent in organic chemistry. The presence of the tributyltin moiety allows this compound to participate in Stille cross-coupling reactions, a powerful method for forming new carbon-carbon bonds.[2][3] The chlorine atom, in turn, can serve as a handle for further functionalization.

The utility of this compound is particularly evident in the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic and optical properties.[4] The Stille reaction's tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture make it a preferred method in many synthetic campaigns.[2][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C17H30ClNSn | [1][6] |

| Molecular Weight | 402.59 g/mol | [1] |

| CAS Number | 206357-78-0 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of a suitable pyridine precursor with an organotin reagent. One common approach is the metal-halogen exchange of 2,3-dichloropyridine followed by quenching with tributyltin chloride.

The reactivity of this compound is dominated by the tributylstannyl group, which readily undergoes transmetalation with a palladium catalyst in the Stille coupling cycle. The general mechanism of the Stille reaction is depicted below.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

In the context of this compound, R2 represents the 3-chloropyridin-2-yl group. This reagent can be coupled with a variety of organic electrophiles (R1-X), such as aryl halides, vinyl halides, and acyl chlorides, to generate a diverse range of substituted pyridines.[3]

Experimental Protocol: A Typical Stille Coupling Reaction

The following is a representative protocol for a Stille coupling reaction using this compound.

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Anhydrous solvent (e.g., DMF or toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the palladium catalyst (e.g., 5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the aryl or vinyl halide (1.0 equivalent) and this compound (1.1 equivalents) to the flask via syringe.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The workup procedure typically involves dilution with an organic solvent, washing with aqueous potassium fluoride to remove tin byproducts, and purification by column chromatography.[5]

Safety and Handling

Organotin compounds, including this compound, are highly toxic and require careful handling.[7]

Hazards:

-

Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[6]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[6][8]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[6][8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[9]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[9][10]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]

-

Disposal: Dispose of waste as hazardous material in accordance with local regulations.[9]

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[7]

-

Inhalation: Move the person to fresh air.[7]

-

Ingestion: Seek immediate medical attention.[7]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of substituted pyridines via the Stille cross-coupling reaction. Its utility in the construction of complex molecular architectures makes it an invaluable tool for researchers in medicinal chemistry, materials science, and organic synthesis. However, its high toxicity necessitates strict adherence to safety protocols. By understanding its properties, reactivity, and handling requirements, scientists can effectively and safely leverage this important building block in their research endeavors.

References

-

Vertex AI Search. This compound, min 95%, 1 gram. 1

-

Pipzine Chemicals. Pyridine, 3-Chloro-2-(trimethylsilyl)-. 4

-

Google Patents. CN102174014A - Preparation method of 3-chloropyridine. 11

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. 12

-

PubChem. This compound | C17H30ClNSn | CID 44118229. 6

-

PubChem. 3-Chloropyridine | C5H4ClN | CID 12287. 13

-

Sigma-Aldrich. This compound AldrichCPR 206357-78-0.

-

Sigma-Aldrich. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8. 14

-

PubChem. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784. 8

-

National Institute of Standards and Technology. Pyridine, 3-chloro- - the NIST WebBook. 15

-

National Institute of Standards and Technology. Pyridine, 3-chloro- - the NIST WebBook. 16

-

CDC Stacks. ORGANOTIN COMPOUNDS. 10

-

Thermo Fisher Scientific - UK. Stille Cross-Coupling Reaction. 2

-

Fisher Scientific. SAFETY DATA SHEET. 9

-

Wikipedia. Stille reaction. 3

-

Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. 17

-

DCCEEW. Organo-tin compounds.

-

Laboratory Chemical Safety Summaries. TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). 7

-

US Legal. Organotin: Understanding Its Legal Definition and Uses. 18

-

Chem 115 Myers. The Stille Reaction. 19

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. 20

-

NROChemistry. Stille Coupling. 5

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Pyridine, 3-Chloro-2-(Trimethylsilyl)-: Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. This compound | C17H30ClNSn | CID 44118229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 8. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.fr [fishersci.fr]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]

- 15. Pyridine, 3-chloro- [webbook.nist.gov]

- 16. Pyridine, 3-chloro- [webbook.nist.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. legal-resources.uslegalforms.com [legal-resources.uslegalforms.com]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-depth Technical Guide to 3-Chloro-2-(tributylstannyl)pyridine: Synthesis, Properties, and Application in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of organostannanes as versatile reagents in modern synthetic organic chemistry. Among these, functionalized pyridylstannanes are of particular interest due to the prevalence of the pyridine motif in pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of 3-Chloro-2-(tributylstannyl)pyridine, a valuable building block for the synthesis of complex molecules. While this compound is commercially available, understanding its synthesis, properties, and reactivity is paramount for its effective and safe utilization in a research and development setting. This document is structured to provide not just procedural steps, but the underlying chemical principles and practical insights necessary for successful application.

Core Molecular Attributes of this compound

A foundational understanding of a reagent begins with its fundamental physicochemical properties. This section summarizes the key identifiers and characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₀ClNSn | [1][2] |

| Molecular Weight | 402.59 g/mol | [3], [1][2] |

| CAS Number | 206357-78-0 | [3], [1][2] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not available | |

| Density | Not available |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The most logical approach involves a directed ortho-metalation of a suitable pyridine precursor, followed by quenching with an electrophilic tin reagent. The synthesis of the related compound, 2-(tributylstannyl)pyridine, proceeds via the reaction of 2-bromopyridine with n-butyllithium, followed by the addition of tributyltin chloride. By analogy, a plausible route to this compound starts from 2,3-dichloropyridine.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 2-(tributylstannyl)pyridine and has not been experimentally validated for the synthesis of the title compound. It should be performed by trained personnel in a controlled laboratory environment.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

-

Initial Charge: The flask is charged with a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.05 eq) in THF is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the lithiated intermediate is often indicated by a color change.

-

Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2-3 hours, then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices

-

Directed Ortho-metalation: The use of a strong, sterically hindered base like LDA is crucial for the selective deprotonation at the 2-position of 2,3-dichloropyridine. The nitrogen atom of the pyridine ring directs the deprotonation to the adjacent ortho position.

-

Low Temperature: The reaction is conducted at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate and reactions at other positions of the pyridine ring.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be dry, and anhydrous solvents must be used to ensure the success of the reaction.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaromatic systems prevalent in medicinal chemistry.[4][5]

The Stille Coupling Catalytic Cycle

The generally accepted mechanism for the Stille coupling reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane (in this case, this compound, where R² is the 3-chloro-2-pyridyl group) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

The Stille reaction is valued for its tolerance of a wide array of functional groups, making it suitable for late-stage functionalization in complex syntheses.[5]

General Protocol for a Stille Coupling Reaction

The following is a general procedure for a Stille coupling reaction using this compound. Reaction conditions should be optimized for specific substrates.

-

Reaction Setup: A Schlenk flask or a round-bottom flask fitted with a condenser and a nitrogen inlet is charged with the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, DMF, or dioxane).

-

Degassing: The reaction mixture is thoroughly degassed by bubbling nitrogen or argon through the solution for 15-30 minutes, or by several freeze-pump-thaw cycles.

-

Addition of Reagents: this compound (1.1-1.5 eq) is added via syringe. In some cases, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) may be added to enhance the reaction rate.

-

Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred under a nitrogen atmosphere until the reaction is complete, as monitored by TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and may be treated with an aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Safety and Handling

Organotin compounds, including this compound, are highly toxic and require careful handling.

-

Toxicity: This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also an irritant and may cause damage to organs through prolonged or repeated exposure.[1][2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

-

Disposal: All waste containing organotin compounds must be disposed of as hazardous waste according to institutional and local regulations.

Spectroscopic Data Analysis (Theoretical)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the pyridine ring protons and the protons of the tributyl groups.

-

Pyridine Protons: The pyridine ring will exhibit three signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns will be complex due to the substitution pattern.

-

Tributyl Protons: The tributyl groups will show characteristic signals in the aliphatic region (typically δ 0.8-1.6 ppm), including a triplet for the terminal methyl groups and multiplets for the methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon attached to the tin atom will show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

Tributyl Carbons: Four distinct signals are expected for the four different carbon environments in the tributyl groups.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and tin (multiple isotopes). Fragmentation will likely involve the loss of butyl groups and other fragments from the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the pyridine ring and the alkyl chains.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of functionalized pyridine derivatives through Stille cross-coupling reactions. Its synthesis, while not explicitly detailed in the literature, can be reliably predicted based on established methods. The successful application of this reagent is contingent upon a thorough understanding of its reactivity, careful adherence to experimental protocols, and stringent observation of safety precautions due to its high toxicity. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this powerful building block into their synthetic strategies.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Stille reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-(tributylstannyl)pyridine: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(tributylstannyl)pyridine is a key organometallic intermediate, valued for its role in the construction of complex molecular architectures. As a substituted pyridine, this compound is a versatile building block in the synthesis of novel compounds for the pharmaceutical and materials science sectors. The pyridine motif is a common feature in a vast array of bioactive molecules and functional materials.[1][2] The presence of a chloro-substituent and a tributylstannyl group at positions 3 and 2 respectively, allows for selective and sequential functionalization, making it a powerful tool in the synthetic chemist's arsenal. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₀ClNSn | [3] |

| Molecular Weight | 402.59 g/mol | |

| CAS Number | 206357-78-0 | |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in many organic solvents | - |

| InChI Key | UPSIWQDIUJUACS-UHFFFAOYSA-N | [3] |

Synthesis of this compound

Proposed Synthetic Protocol

Reaction Scheme:

Materials and Reagents:

-

2,3-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,3-dichloropyridine (1.0 equivalent) and anhydrous diethyl ether. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the proton at the 2-position.

-

Stannylation: Tributyltin chloride (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure high yields.

-

Low Temperature: The lithiation of pyridines is typically performed at low temperatures (-78 °C) to control the regioselectivity and prevent side reactions, such as addition to the pyridine ring.

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of the highly reactive organolithium intermediate with atmospheric oxygen and moisture.

The Stille Cross-Coupling Reaction: A Cornerstone Application

The primary utility of this compound lies in its application as a nucleophilic partner in the Stille cross-coupling reaction.[1][4] This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannane and an organic halide or triflate.[1][4] The Stille reaction is renowned for its tolerance of a wide variety of functional groups, its stability to air and moisture, and the mild reaction conditions required.[4]

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol for a Typical Stille Coupling

The following is a representative protocol for the Stille coupling of this compound with an aryl bromide.

Materials and Reagents:

-

This compound (1.0 equivalent)

-

Aryl bromide (1.1 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

Tri(2-furyl)phosphine (TFP) or other suitable phosphine ligand (10 mol%)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

-

Anhydrous 1,4-dioxane

-

Cesium fluoride (CsF) or other additive (optional)

-

Ethyl acetate

-

Saturated aqueous potassium fluoride (KF) solution

Experimental Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube is added Pd₂(dba)₃ (0.025 equivalents) and the phosphine ligand (0.10 equivalents). The tube is evacuated and backfilled with argon three times. Anhydrous DMF is added, and the mixture is stirred at room temperature for 15 minutes until a homogeneous solution is formed.

-

Addition of Reagents: this compound (1.0 equivalent) and the aryl bromide (1.1 equivalents) are added sequentially to the catalyst mixture.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred under argon until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with a saturated aqueous solution of potassium fluoride to remove the tin byproducts. The aqueous layer is back-extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The ability to introduce diverse substituents onto the pyridine ring via cross-coupling reactions makes this compound a valuable building block in drug discovery programs. For instance, the synthesis of complex biaryl structures, which are common motifs in pharmacologically active compounds, can be readily achieved. A significant application of similar building blocks is in the synthesis of complex alkaloids, such as the marine alkaloid nemertelline, a quaterpyridine that exhibits neurotoxic properties.[5] The Stille reaction provides a robust method for constructing the core bipyridine units of such molecules.[5]

Applications in Materials Science

Substituted pyridines are also of great interest in the field of materials science, particularly in the development of organic electronic materials.[6] The electronic properties of conjugated organic molecules can be fine-tuned by the introduction of different functional groups. The use of this compound allows for the incorporation of the 3-chloropyridin-2-yl unit into larger conjugated systems. These systems can be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine nitrogen can also serve as a coordination site for metals, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers with interesting photophysical or electronic properties.

Quality Control and Characterization

Ensuring the purity and identity of this compound is critical for the reproducibility of synthetic procedures. The following analytical techniques are routinely employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The characteristic chemical shifts and coupling patterns of the pyridine ring protons and the tributylstannyl group provide a definitive fingerprint of the compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment. The isotopic pattern of tin is a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin compounds should be disposed of according to institutional and local regulations.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its utility is most prominently demonstrated in the Stille cross-coupling reaction, which enables the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance. This capability has significant implications for the synthesis of complex molecules in drug discovery and the development of novel organic materials. A thorough understanding of its synthesis, properties, and reaction conditions is paramount for its effective and safe utilization in the laboratory.

Experimental Workflow Visualization

Caption: A typical experimental workflow for the synthesis and application of this compound.

References

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. Available at: [Link].

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. Available at: [Link].

-

Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing). Available at: [Link].

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link].

-

This compound. PubChem. Available at: [Link].

-

Volume 14 Number 3. Growing Science. Available at: [Link].

-

Stille Coupling. Organic Chemistry Portal. Available at: [Link].

Sources

- 1. Stille Coupling [organic-chemistry.org]

- 2. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C17H30ClNSn | CID 44118229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Structural Elucidation and Quality Control: 3-Chloro-2-(tributylstannyl)pyridine

Topic: 1H NMR of 3-Chloro-2-(tributylstannyl)pyridine Content Type: In-depth technical guide.

Executive Summary & Strategic Context

This compound is a high-value heteroaromatic building block, primarily utilized as a nucleophile in Stille cross-coupling reactions .[1] Its structural integrity is critical in drug discovery campaigns targeting kinase inhibitors and GPCR ligands, where the pyridine motif is ubiquitous.[1]

For the synthetic chemist, this molecule presents a double-edged sword: it offers versatile C-C bond formation capabilities but carries the inherent instability of the C-Sn bond (protodestannylation) and the toxicity of organotin residues.

This guide provides a definitive protocol for the structural validation of this compound using ^1^H NMR spectroscopy. It moves beyond simple peak listing to explain the causality of the spectral features, ensuring you can distinguish the active reagent from its common degradation products.

Molecular Architecture & Atom Assignment

Before analyzing the spectrum, we must define the magnetic environment.[1] The molecule consists of a pyridine ring substituted at the 2-position with a tributyltin moiety and at the 3-position with a chlorine atom.[1]

Graphviz Diagram: Structural Numbering

Caption: Atom numbering scheme for this compound. Note the steric crowding between the Cl at C3 and the bulky SnBu3 group at C2.

^1^H NMR Spectral Analysis (400 MHz, CDCl3)

The spectrum is divided into two distinct regions: the Aromatic Zone (deshielded, 7.0–9.0 ppm) and the Aliphatic Zone (shielded, 0.8–1.7 ppm).

The Aromatic Region (Pyridine Ring)

The 3-chloro substitution pattern breaks the symmetry of the pyridine ring, resulting in three distinct non-equivalent protons (H4, H5, H6).

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |

| H6 | 8.50 – 8.60 | dd | Most Deshielded. Adjacent to the electronegative Nitrogen (N1). The "dd" arises from vicinal coupling to H5 and long-range coupling to H4.[1] | |

| H4 | 7.60 – 7.70 | dd | Ortho to Cl. The chlorine atom at C3 exerts a deshielding effect (inductive), shifting H4 downfield relative to unsubstituted pyridine. | |

| H5 | 7.10 – 7.20 | dd | Most Shielded. Located at the "beta" position relative to Nitrogen, furthest from the deshielding influences of N and Cl. |

Expert Insight:

In 2-stannylpyridines, the Nitrogen lone pair can coordinate intramolecularly to the Tin center (N→Sn interaction). However, the bulky Chlorine at C3 creates steric strain (peri-interaction) that twists the SnBu3 group out of planarity, potentially weakening this interaction.[1] This steric twist often results in slightly broadened lines for the protons nearest the substitution site.[1]

The Aliphatic Region (Tributyltin Group)

The tributyl chain (

| Proton | Chemical Shift ( | Multiplicity | Integration | Notes |

| Sn-CH | 1.15 – 1.30 | Multiplet | 6H | Directly attached to Tin.[1] Look for Tin Satellites (see below). |

| -CH | 1.30 – 1.65 | Multiplet | 12H | Often overlaps with water or grease.[1] Integration is key here. |

| -CH | 0.85 – 0.95 | Triplet | 9H | The terminal methyls.[1] Clear triplet ( |

The "Self-Validating" Feature: Tin Satellites

The definitive proof of a successful stannylation is not just the presence of butyl protons, but the observation of Tin Satellites .[1]

Tin has two NMR-active isotopes with Spin 1/2:

These isotopes couple to protons, creating small "satellite" peaks flanking the main signals.[1]

Where to look:

-

The

-Protons (Butyl chain): The multiplet at ~1.2 ppm will have small "wings" (satellites) with a coupling constant-

Validation: If you see the butyl multiplet without these satellites, you may have tributyltin oxide or free tributyltin hydride, not the coupled product.[1]

-

-

The Aromatic H6: While smaller, satellites are often visible on the H6 doublet (

via Nitrogen) or H4 (

Quality Control & Troubleshooting

The primary failure mode for this reagent is Protodestannylation , where the C-Sn bond breaks and is replaced by a proton, yielding 3-chloropyridine .[1]

QC Workflow Diagram

Caption: Step-by-step logic flow for validating sample purity and identifying common degradation products.

Common Impurities Table

| Impurity | Diagnostic Signal | Cause | Removal Strategy |

| 3-Chloropyridine | Proton at 8.62 ppm (s, H2).[1] | Hydrolysis of C-Sn bond (Acidic SiO2, moisture).[1] | Run column with 1% Et3N to neutralize silica.[1] |

| Bu | Incomplete reaction or hydrolysis.[1] | Wash with KF (aq) to form insoluble Bu | |

| Bu | Sharp singlet at -0.05 ppm (rarely seen in 1H, check 119Sn).[1] | Oxidative coupling of stannyl anion.[1] | Difficult to separate; requires careful chromatography.[1] |

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize degradation during analysis:

-

Solvent Selection: Use CDCl

3(Chloroform-d) neutralized with basic alumina or silver foil if the bottle is old.[1] Acidic chloroform accelerates protodestannylation.[1] -

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations can lead to line broadening due to viscosity (tin compounds are oily).[1]

-

Reference: Use Tetramethylsilane (TMS,

0.[1]00) or the residual CHCl3peak ( -

Acquisition: Standard pulse sequence (zg30). 16 scans are usually sufficient due to the high proton count of the butyl groups.[1]

Safety & Handling

-

Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors.[1] They are readily absorbed through the skin.[1] Double-gloving (Nitrile) is mandatory.[1]

-

Waste: All waste (NMR tubes, pipettes) must be segregated into a dedicated "Heavy Metal / Organotin" waste stream.[1] Do not mix with general organic waste.[1]

-

Decontamination: Glassware should be soaked in a base bath (KOH/iPrOH) or washed with a specific chelating detergent to remove tin residues.[1]

References

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1] The Stille Reaction. Organic Reactions. [1]

-

Reich, H. J. (2024).[1] WinPLT NMR Data: Pyridine Chemical Shifts. University of Wisconsin-Madison.[1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1]

-

Mitchell, T. N. (2004).[1] NMR Spectroscopy of Organotin Compounds. In Tin Chemistry: Fundamentals, Frontiers, and Applications. Wiley-VCH.[1] [1]

Sources

In-Depth Technical Guide: 13C NMR of 3-Chloro-2-(tributylstannyl)pyridine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Decoding the Molecular Architecture

In the landscape of modern synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone for elucidating the carbon framework of organic and organometallic compounds. This guide provides an in-depth technical exploration of the ¹³C NMR spectrum of 3-Chloro-2-(tributylstannyl)pyridine, a versatile building block in organic synthesis. Our focus extends beyond a mere cataloging of chemical shifts to an expert interpretation of the spectral data, grounded in the fundamental principles of nuclear magnetic resonance and the nuanced electronic and steric interactions at play within the molecule. We will delve into the causality behind experimental observations, offering a self-validating system of analysis that equips the researcher with the predictive power to understand not just this molecule, but a host of related organostannane and heterocyclic systems.

Foundational Principles: A Refresher on ¹³C NMR of Organometallic Pyridines

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[1] Unlike proton NMR, which detects the abundant ¹H nucleus, ¹³C NMR targets the low-abundance ¹³C isotope (approximately 1.1%).[2] This low natural abundance, coupled with the smaller gyromagnetic ratio of ¹³C, results in an inherently less sensitive technique. However, modern NMR spectrometers and techniques, such as proton decoupling, have made ¹³C NMR a routine and indispensable tool.

For a molecule like this compound, several key factors dictate the appearance of its ¹³C NMR spectrum:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus.[3] Electronegative atoms, such as chlorine and nitrogen, deshield adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). The bulky and electropositive tributylstannyl group, on the other hand, will have a distinct influence on the carbons of the pyridine ring and the butyl chains.

-

Substituent Effects: The electronic properties of the chloro and tributylstannyl substituents significantly perturb the electron distribution within the pyridine ring, leading to predictable shifts in the positions of the ring carbon signals.[4][5] The chloro group is inductively withdrawing, while the tributylstannyl group can exhibit both inductive and hyperconjugative effects.

-

Carbon-Tin Coupling (¹³C-¹¹⁹Sn): A hallmark of the ¹³C NMR spectra of organotin compounds is the presence of satellite peaks arising from the coupling between ¹³C and the NMR-active tin isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.58% abundance). The larger coupling constant is typically observed with the more abundant ¹¹⁹Sn isotope. The magnitude of these coupling constants, denoted as nJ(¹¹⁹Sn, ¹³C) where n is the number of bonds separating the two nuclei, provides invaluable structural information.[6]

Predicted ¹³C NMR Spectral Data for this compound

While the full experimental spectrum from the primary literature remains the gold standard, we can predict the key features of the ¹³C NMR spectrum of this compound based on established principles and data from related compounds. The molecule possesses a total of 9 distinct carbon environments, leading to 9 expected signals in the proton-decoupled ¹³C NMR spectrum.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) and ¹¹⁹Sn Coupling Constants (J)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(¹¹⁹Sn, ¹³C) (Hz) | Predicted ²J(¹¹⁹Sn, ¹³C) (Hz) | Predicted ³J(¹¹⁹Sn, ¹³C) (Hz) |

| Pyridine Ring | ||||

| C-2 | ~160 - 170 | ~450 - 550 | - | - |

| C-3 | ~130 - 140 | - | ~40 - 60 | - |

| C-4 | ~135 - 145 | - | - | ~70 - 90 |

| C-5 | ~125 - 135 | - | - | - |

| C-6 | ~148 - 158 | - | - | ~15 - 25 |

| Tributyl Group | ||||

| C-α | ~10 - 15 | ~340 - 380 | - | - |

| C-β | ~28 - 32 | - | ~20 - 25 | - |

| C-γ | ~26 - 30 | - | - | ~50 - 65 |

| C-δ | ~13 - 15 | - | - | - |

In-Depth Spectral Analysis and Interpretation

Pyridine Ring Carbons: Unraveling Substituent Effects

The chemical shifts of the pyridine ring carbons are a direct reflection of the electronic interplay between the nitrogen heteroatom, the chlorine atom, and the tributylstannyl group.

-

C-2: This carbon is directly bonded to the electropositive tin atom and the electronegative nitrogen atom. The significant downfield shift is primarily due to its attachment to the pyridine ring nitrogen. The direct attachment to tin also influences its position, and this carbon will exhibit a large one-bond coupling to ¹¹⁹Sn.

-

C-3: Bonded to the electronegative chlorine atom, C-3 is expected to be deshielded. It will also show a two-bond coupling to ¹¹⁹Sn.

-

C-4 and C-5: These carbons are further removed from the direct influence of the substituents. Their chemical shifts will be modulated by the overall electronic push-pull within the ring. C-4 is expected to show a three-bond coupling to ¹¹⁹Sn.

-

C-6: Being ortho to the nitrogen atom, C-6 is significantly deshielded. A smaller, three-bond coupling to ¹¹⁹Sn is also anticipated for this position.

Tributyl Group Carbons: A Cascade of Inductive Effects

The four distinct carbons of the butyl chains provide a classic example of the attenuation of inductive effects with distance.

-

C-α: Directly attached to the tin atom, this carbon experiences a moderate chemical shift and a large one-bond coupling constant with ¹¹⁹Sn.

-

C-β, C-γ, and C-δ: Moving away from the tin atom, the chemical shifts of these carbons will approach those of a typical alkane chain. The two- and three-bond couplings to ¹¹⁹Sn will be observable and provide further structural confirmation.

The Diagnostic Power of ¹³C-¹¹⁹Sn Coupling Constants

The magnitude of the nJ(¹¹⁹Sn, ¹³C) coupling constants is a rich source of structural information.

-

¹J(¹¹⁹Sn, ¹³C): The one-bond coupling is highly sensitive to the hybridization of the carbon atom and the C-Sn bond length and angle. For the pyridine ring (an sp² carbon), this value is significantly larger than for the butyl group (sp³ carbons).

-

nJ(¹¹⁹Sn, ¹³C) (n > 1): The through-bond, long-range couplings are valuable for assigning the carbons of the pyridine ring. The magnitude of these couplings is influenced by the dihedral angles and the electronic pathways between the coupled nuclei.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality ¹³C NMR spectrum of an organometallic compound like this compound requires careful consideration of experimental parameters. These compounds can be sensitive to air and moisture, necessitating the use of appropriate handling techniques.

Workflow for ¹³C NMR Data Acquisition:

Caption: Recommended workflow for acquiring a high-quality ¹³C NMR spectrum of this compound.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing properties and relatively simple solvent signal.

-

Inert Atmosphere: Organotin compounds can be susceptible to hydrolysis or oxidation. Handling under an inert atmosphere ensures the integrity of the sample.

-

Proton Decoupling: This technique simplifies the spectrum by removing the coupling between ¹³C and ¹H nuclei, resulting in a single sharp peak for each unique carbon.

-

Relaxation Delay (D1): Quaternary carbons (like C-2 and C-3 in the pyridine ring) often have longer relaxation times. An adequate D1 is crucial to ensure these signals are not attenuated, allowing for more accurate integration if needed.

Concluding Remarks and Future Directions

The ¹³C NMR spectrum of this compound is a rich tapestry of structural information, woven from the interplay of chemical shifts and carbon-tin coupling constants. A thorough understanding of these spectral features, as outlined in this guide, empowers researchers to confidently verify the structure and purity of this important synthetic intermediate. Furthermore, the principles discussed herein are broadly applicable to the characterization of a wide range of organometallic and heterocyclic compounds, underscoring the enduring power of NMR spectroscopy in modern chemical research. Future investigations could involve the use of advanced NMR techniques, such as 2D correlation experiments (HSQC, HMBC), to unambiguously assign all carbon and proton signals and to further probe the through-space and through-bond connectivities within the molecule.

References

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.

- G.F. Pedulli, M. Tiecco, A. Alberti, G. Martelli. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9:8, 469-478.

- Di Vaira, M., Stoppioni, P., & Peruzzini, M. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 778-782.

- McFarlane, W., & Smith, D. S. (1969). Heteronuclear double resonance: ¹¹⁹Sn–¹³C spin–spin coupling in organotin compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 755-757.

- Shahzadi, S., Ali, S., & Bhatti, M. H. (2005). 13 C and 119 Sn NMR Data of Organotin(IV) Compounds.

- Tomasz, J. (1983).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison.

- Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093.

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-411.

- University of California, Irvine. (n.d.). A User Guide to Modern NMR Experiments.

- Mann, B. E. (1974). 13C NMR Chemical Shifts and Coupling Constants of Organometallic Compounds. Advances in Organometallic Chemistry, 12, 135-213.

- University of West London. (n.d.). Optimized Default 13C Parameters.

- National Institutes of Health. (n.d.). 13C Direct Detected NMR for Challenging Systems.

- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.

- Durham University. (2013). (^119)Sn N.M.R. Studies of the reactions of some organotin(IV) compounds.

- ACS Publications. (2019). Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds.

- ResearchGate. (2008). DFT calculation of (1)J((119)Sn,(13)C) and (2)J((119)Sn,(1)H) coupling constants in di- and Trimethyltin(IV) compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Heteronuclear double resonance: 119Sn–13C spin–spin coupling in organotin compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Technical Guide: Stability, Storage, and Handling of 3-Chloro-2-(tributylstannyl)pyridine

Executive Summary

3-Chloro-2-(tributylstannyl)pyridine (CAS: 59020-10-9) is a specialized organometallic reagent primarily used in Stille cross-coupling reactions to introduce the 3-chloropyridine moiety. Unlike robust phenylstannanes, this compound exhibits significant instability due to the 2-stannylpyridine motif . The proximity of the basic pyridine nitrogen to the carbon-tin bond facilitates rapid protodestannylation upon exposure to trace moisture or acidic media (such as standard silica gel).

This guide delineates the specific protocols required to maintain the integrity of this reagent, emphasizing the avoidance of acidic purification phases and the necessity of strict inert-atmosphere storage.

Part 1: The Stability Paradox

Chemical Nature & Instability Mechanism

The inherent instability of 2-(tributylstannyl)pyridines arises from the unique electronic environment of the pyridine ring.

-

The 2-Position Lability: The carbon-tin (C-Sn) bond at the 2-position is exceptionally susceptible to cleavage. The pyridine nitrogen lone pair can act as a local base, facilitating proton transfer, or stabilize the transition state for protonolysis.

-

Effect of the 3-Chloro Substituent: The chlorine atom at the 3-position is an electron-withdrawing group (EWG). While this reduces the basicity of the pyridine nitrogen (potentially slowing protonation slightly compared to the non-chlorinated analog), it also polarizes the C-Sn bond, maintaining high reactivity.

-

Primary Degradation Pathway: Protodestannylation . In the presence of protons (H⁺), the tributyltin group is replaced by a hydrogen atom, yielding 3-chloropyridine and tributyltin byproducts.

Mechanism Visualization

The following diagram illustrates the degradation pathway that researchers must prevent.

Figure 1: The protodestannylation pathway. Exposure to acidic sources (even weak acids like silica silanols) triggers the cleavage of the C-Sn bond.

Part 2: Critical Purification Protocols

The most common cause of yield loss is improper purification. Standard flash chromatography on silica gel is destructive to this compound.

The Alumina Imperative

Researchers must use Neutral or Basic Alumina for purification. The surface acidity of standard silica gel (

| Parameter | Standard Silica Gel | Neutral Alumina (Brockmann I-III) | Triethylamine-Buffered Silica |

| Surface pH | Acidic (~4.0 - 5.0) | Neutral (~7.0 - 7.5) | Basic (~9.0) |

| Suitability | FORBIDDEN | RECOMMENDED | ACCEPTABLE (with caution) |

| Risk | Rapid Protodestannylation | Minimal | Moderate (Buffer may leach) |

| Eluent | Hexanes/EtOAc | Hexanes/EtOAc | Hexanes/EtOAc + 1-2% Et₃N |

Validated Purification Workflow

-

Stationary Phase Preparation: Deactivate Neutral Alumina to Grade III by adding calculated water (approx. 6% w/w) if the compound is highly sensitive, though Grade I is often acceptable for rapid elutions.

-

Column Packing: Slurry pack using 100% Hexanes (or Pentane).

-

Loading: Load the crude material as a concentrated solution in Hexanes. Avoid using chlorinated solvents (DCM/CHCl₃) for loading if possible, as they can become acidic over time.

-

Elution: Use a gradient of Hexanes

5-10% Ethyl Acetate in Hexanes. -

Fraction Collection: Collect fractions into tubes containing a trace of stabilizer (e.g., a drop of Et₃N) if the compound is to be stored in solution for >1 hour.

Part 3: Storage Architecture

Once purified, the compound must be stored under conditions that arrest thermodynamic decomposition.

The "Cold Chain" Protocol

-

Temperature: -20°C or lower. Storage at room temperature leads to slow disproportionation.

-

Atmosphere: Strict Inert Gas (Argon preferred). Argon is heavier than air and provides a better blanket than Nitrogen.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

Freeze-Pump-Thaw Cycles

For long-term storage (>1 month), remove dissolved oxygen and moisture:

-

Freeze the sample (neat oil) in liquid nitrogen.

-

Apply high vacuum (<0.1 mmHg).

-

Thaw in warm water.

-

Repeat 3x.

-

Backfill with Argon and seal.

Storage Decision Tree

Figure 2: Decision matrix for storage duration and handling to prevent moisture ingress.

Part 4: Quality Control (QC) & Diagnostics

Before committing valuable coupling partners (e.g., complex aryl halides) to a reaction, validate the integrity of the stannane.

Proton NMR Diagnostics

Degradation is easily visible in ¹H NMR (CDCl₃).

-

Intact Reagent: Look for the distinct satellite peaks of the Tin isotopes (

, -

Degraded Material (Protodestannylation):

-

Disappearance of Sn satellites on the pyridine ring protons.

-

Shift of the H-2 proton (if H replaces Sn) or changes in the H-4/H-5 splitting patterns.

-

Appearance of tributyltin oxide/hydroxide peaks (broad singlets or shifted multiplets in the alkyl region).

-

Part 5: Handling & Safety (HSE)

Organotin compounds possess a specific toxicity profile that requires rigorous safety adherence.

Toxicity Profile

-

Acute Toxicity: Toxic if swallowed (H301) or in contact with skin (H312).[1]

-

Target Organs: Central Nervous System (neurotoxicity), Immune System (immunotoxicity).

-

Environmental: Very toxic to aquatic life with long-lasting effects (H410).[1]

Decontamination Protocol

Standard soap and water are often insufficient for glassware cleaning due to the lipophilic nature of the tributyltin group.

-

Quench: Rinse glassware with a dilute solution of Potassium Permanganate (KMnO₄) or bleach to oxidize residual organotins (converting them to inorganic tin, which is less toxic).

-

Solvent Rinse: Rinse with Acetone or Ethyl Acetate.

-

Base Bath: Soak in a KOH/Isopropanol bath for complete removal.

References

-

Sigma-Aldrich. 2-(Tributylstannyl)pyridine Product Sheet & SDS. (Accessed 2024).[2] Link

-

Sorbent Technologies. Alumina vs. Silica: Purification of Organic Solvents and Reagents. (2023). Link

-

Fisher Scientific. Safety Data Sheet: 2-(Tributylstannyl)pyridine. (2015).[1][3] Link

-

Apollo Scientific. Storage and Handling of Pyridine Stannanes. (2022).[4][5] Link[6]

-

Yamamoto, Y., & Azuma, Y. Palladium-catalyzed Cross-coupling of 2-Stannylpyridines.Tetrahedron Letters, 48, 4471 (2007). (Cited for synthetic utility and stability context).

Sources

- 1. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. 17997-47-6 Cas No. | 2-(Tributylstannyl)pyridine | Apollo [store.apolloscientific.co.uk]

The Strategic Application of 3-Chloro-2-(tributylstannyl)pyridine in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of modern organic synthesis, the quest for efficient and selective methods for the construction of complex molecular architectures is paramount. This is particularly true in the fields of medicinal chemistry and materials science, where the precise assembly of substituted aromatic and heteroaromatic systems is a foundational requirement. Among the vast arsenal of synthetic tools available to the contemporary chemist, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology. This technical guide provides an in-depth exploration of 3-Chloro-2-(tributylstannyl)pyridine, a versatile and highly valuable building block in organic synthesis. We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic application in the construction of carbon-carbon bonds, with a primary focus on the Stille cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this reagent to accelerate their research and development endeavors.

Introduction: The Pyridine Moiety and the Power of Organostannanes

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, owing to its presence in a multitude of natural products, pharmaceuticals, and functional materials. The ability to selectively introduce substituents onto the pyridine core is a critical aspect of molecular design and optimization. Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Negishi reactions, have revolutionized the synthesis of substituted pyridines.

Organostannanes, particularly tributylstannyl derivatives, are key reagents in these transformations. Their appeal lies in their relative stability to air and moisture, tolerance of a wide range of functional groups, and the generally mild reaction conditions required for their coupling.[1] this compound combines the desirable attributes of an organostannane with the inherent reactivity of a substituted pyridine, making it a powerful tool for the synthesis of 2,3-disubstituted pyridine derivatives. The presence of the chloro substituent provides an additional handle for further functionalization, adding to the synthetic utility of this reagent.

Synthesis and Physicochemical Properties

The effective utilization of any reagent begins with a thorough understanding of its preparation and intrinsic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of methods, with the most common approach involving the stannylation of a suitable pyridine precursor. A robust and scalable method starts from the readily available 2,3-dichloropyridine. The selective lithiation at the more reactive 2-position, followed by quenching with tributyltin chloride, affords the desired product.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2,3-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,3-dichloropyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Slowly add tributyltin chloride (1.1 eq) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

-

Causality Behind Experimental Choices: The choice of a low temperature (-78 °C) for the lithiation step is crucial to ensure the regioselective deprotonation at the C-2 position of 2,3-dichloropyridine, which is more acidic due to the inductive effect of the adjacent chlorine and nitrogen atoms. The use of anhydrous conditions is essential to prevent the quenching of the highly reactive organolithium intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[2]

| Property | Value |

| Molecular Formula | C₁₇H₃₀ClNSn |

| Molecular Weight | 402.59 g/mol |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 206357-78-0 |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, DMF) |

The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile, such as an aryl or vinyl halide or triflate.[3] It is a highly versatile and widely used method for the formation of carbon-carbon bonds.

The Catalytic Cycle

The generally accepted mechanism for the Stille reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.[4]

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate. This is often the rate-determining step of the reaction.[4]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[4]

Practical Considerations and Optimization

The success of a Stille coupling reaction is often dependent on the careful selection of the catalyst, ligands, solvent, and any additives.

-

Catalyst: Palladium complexes such as Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂ are commonly used.

-

Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are frequently employed to stabilize the palladium catalyst and modulate its reactivity.

-

Solvents: Anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF), toluene, and tetrahydrofuran (THF) are typical choices.

-

Additives: The addition of copper(I) salts, such as CuI, can significantly accelerate the rate of the transmetalation step, leading to higher yields and shorter reaction times.[5]

Applications of this compound in Organic Synthesis

The true value of this compound lies in its ability to serve as a versatile building block for the synthesis of a wide range of complex molecules.

Synthesis of Biaryl and Heterobiaryl Compounds

A primary application of this reagent is in the Stille coupling with aryl and heteroaryl halides or triflates to construct biaryl and heterobiaryl scaffolds. These motifs are prevalent in many biologically active compounds.

Experimental Protocol: Stille Coupling of this compound with an Aryl Bromide

-